4-Piperidinone,1-chloro-2,2,6,6-tetramethyl-
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Overview
Description
4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- is an organic compound with the molecular formula C9H16ClNO It is a derivative of piperidinone, characterized by the presence of a chlorine atom and four methyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- typically involves the chlorination of 2,2,6,6-tetramethyl-4-piperidone. One common method is the reaction of 2,2,6,6-tetramethyl-4-piperidone with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of 4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- can be achieved through continuous-flow synthesis. This method involves the use of a microreactor system where the starting materials are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group in the piperidone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of substituted piperidinones.
Reduction: Formation of 4-piperidinol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the tetramethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Piperidone: Lacks both the chlorine atom and the tetramethyl groups, resulting in different chemical properties and reactivity.
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but different functional groups.
Properties
CAS No. |
38951-83-6 |
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Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-chloro-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H16ClNO/c1-8(2)5-7(12)6-9(3,4)11(8)10/h5-6H2,1-4H3 |
InChI Key |
BOSZKKTWGSBWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1Cl)(C)C)C |
Origin of Product |
United States |
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